![molecular formula C17H18N8O2 B2472913 6-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1351608-10-0](/img/structure/B2472913.png)
6-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic and Antiinflammatory Activity
Research indicates that certain imidazo[1,2-b]pyridazine derivatives, similar in structure to the compound , exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds, when modified with appropriate cyclic amines such as piperazine, have shown potential in treating conditions like atopic dermatitis and allergic rhinitis due to their dual activity. For instance, compound 6o, derived from a similar synthetic pathway, was found to be orally active and is undergoing clinical trials for such treatments (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activity
Sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, which is structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, including gram-positive and gram-negative bacteria. Furthermore, some of these compounds have shown antifungal and antimalarial activities, suggesting potential applications in developing new antimicrobial agents (Bhatt et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds like pyridazine analogs, which share a similar core structure with the compound of interest, has significant implications in medicinal chemistry due to their pharmaceutical importance. These compounds, including the synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, have been analyzed for their structural and electronic properties, suggesting a wide range of potential applications in drug design and development (Sallam et al., 2021).
properties
IUPAC Name |
6-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c1-22-16(26)5-2-13(21-22)17(27)24-10-8-23(9-11-24)14-3-4-15(20-19-14)25-7-6-18-12-25/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMDTFATWPCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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